molecular formula C10H18O2 B1606166 2-(1-Hydroxypentyl)cyclopentan-1-one CAS No. 42558-01-0

2-(1-Hydroxypentyl)cyclopentan-1-one

Cat. No. B1606166
Key on ui cas rn: 42558-01-0
M. Wt: 170.25 g/mol
InChI Key: DYVAUIYAEICDNS-UHFFFAOYSA-N
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Patent
US07161041B2

Procedure details

Additional 15.8 g (0.19 mol) 48% NaOH was added thereto, and the mixture was stirred at the same temperature for 2 hours. After the reaction was finished, the mixture was neutralized and analyzed in the same manner as in Example 1. The result indicated that the reaction mixture contained 521 g (3.06 mol) 2-(1-hydroxy-n-pentyl)cyclopentanone (yield 83.8%) and 18.2 g (0.119 mol) 2-pentylidene cyclopentanone.
Name
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[CH:3](=[C:8]1[CH2:12][CH2:11][CH2:10][C:9]1=[O:13])[CH2:4][CH2:5][CH2:6][CH3:7]>>[OH:1][CH:3]([CH:8]1[CH2:12][CH2:11][CH2:10][C:9]1=[O:13])[CH2:4][CH2:5][CH2:6][CH3:7] |f:0.1|

Inputs

Step One
Name
Quantity
15.8 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
18.2 g
Type
reactant
Smiles
C(CCCC)=C1C(CCC1)=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC(CCCC)C1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.06 mol
AMOUNT: MASS 521 g
YIELD: PERCENTYIELD 83.8%
YIELD: CALCULATEDPERCENTYIELD 2571.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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